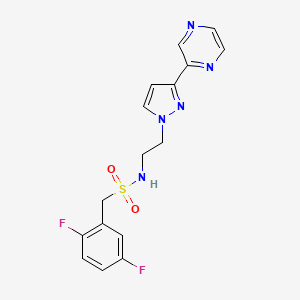

1-(2,5-difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Description

1-(2,5-Difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a small-molecule sulfonamide derivative featuring a 2,5-difluorophenyl group and a pyrazine-pyrazole hybrid scaffold. The compound’s structure combines a methanesulfonamide moiety linked to an ethyl chain bearing a pyrazole ring substituted with a pyrazin-2-yl group.

Propriétés

IUPAC Name |

1-(2,5-difluorophenyl)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N5O2S/c17-13-1-2-14(18)12(9-13)11-26(24,25)21-6-8-23-7-3-15(22-23)16-10-19-4-5-20-16/h1-5,7,9-10,21H,6,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKJPAXTPVFFSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CS(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(2,5-difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C15H16F2N4O2S

- Molecular Weight : 358.38 g/mol

- IUPAC Name : 1-(2,5-difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

The presence of the difluorophenyl and pyrazole moieties suggests potential interactions with biological targets, particularly in the context of cancer and inflammatory diseases.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing pyrazole and thiazole have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with tumor growth.

Table 1: Antitumor Efficacy

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 15.5 | Inhibition of EGFR |

| Compound B | MCF7 (Breast Cancer) | 20.3 | Apoptosis induction |

| 1-(2,5-Difluorophenyl)-N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide | HeLa (Cervical Cancer) | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Pyrazole derivatives are known for their ability to combat bacterial infections.

Case Study: Antimicrobial Screening

In a study assessing various pyrazole derivatives, including the compound , it was found to exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

| Bacteria Species | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 12 | 64 |

| P. aeruginosa | 10 | 128 |

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of sulfonamide derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines.

Mechanism Insights

The compound may inhibit the NF-kB pathway, which is crucial in mediating inflammation responses. This suggests potential applications in treating inflammatory diseases.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its pyrazine-pyrazole core and sulfonamide group. Below is a detailed comparison with similar compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Pyrazine vs. Pyridazine/Triazole Substitutions :

- The target compound’s pyrazine-pyrazole system (aromatic N-heterocycles) may enhance π-π stacking interactions compared to BJ49019’s triazole-pyridazine system, which is more polar and hydrogen-bond-capable .

- TRK kinase inhibitors () use pyrazolo-pyrimidine scaffolds, suggesting that the pyrazine-pyrazole motif in the target compound could similarly target kinase ATP-binding pockets .

Sulfonamide Functionality :

2,5-Difluorophenyl Group :

Pharmacological Target Hypotheses

- Kinase Inhibition : The pyrazine-pyrazole scaffold resembles kinase inhibitors (e.g., TRK inhibitors in ), where the planar heterocycles interact with hydrophobic kinase pockets. The sulfonamide may act as a hinge-binding motif .

- Anti-Diabetic Potential: Structural similarity to des-fluoro-sitagliptin (a DPP-4 inhibitor) suggests possible activity against metabolic disorders, though the pyrazine-pyrazole system may alter selectivity .

Q & A

Q. What are the recommended synthetic routes for 1-(2,5-difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, and how can reaction conditions be optimized for yield improvement?

A modular approach is typically employed, starting with the functionalization of the pyrazole core. describes a general method for alkylation of heterocyclic thiols using K₂CO₃ in DMF with RCH₂Cl derivatives. For this compound, key steps would involve:

Pyrazole functionalization : Coupling 3-(pyrazin-2-yl)-1H-pyrazole with 2-chloroethylamine via nucleophilic substitution (room temperature, 12–24 hours, monitored by TLC).

Sulfonamide formation : React the intermediate with 1-(2,5-difluorophenyl)methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

To optimize yield:

Q. How should researchers approach the spectroscopic characterization of this compound to confirm structural integrity?

A multi-technique strategy is critical:

- ¹H/¹³C NMR : Verify pyrazin-2-yl proton environments (δ 8.5–9.5 ppm for aromatic protons) and sulfonamide NH (δ 3.5–4.5 ppm). Compare with predicted shifts using computational tools like ACD/Labs.

- HRMS : Confirm molecular weight (calculated exact mass: ~434.1 g/mol; use ESI+ mode).

- XRD : If crystals are obtainable, compare bond lengths and dihedral angles with related structures (e.g., pyrazole-sulfonamide derivatives in show characteristic S–N bond distances of 1.62–1.65 Å) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for physicochemical properties (e.g., solubility, logP)?

Discrepancies often arise from inadequate force-field parameterization. Mitigation strategies include:

Experimental validation : Measure aqueous solubility via shake-flask method (pH 7.4 buffer) and compare with predicted values from (e.g., pKa ~4.37 suggests moderate solubility).

DFT refinement : Recalculate logP using COSMO-RS models with explicit solvent effects.

Crystallographic analysis : Use XRD (as in ) to identify hydrogen-bonding motifs that influence solubility .

Q. How can researchers design experiments to investigate the impact of fluorine substitution patterns on biological activity?

A structure-activity relationship (SAR) study should:

Synthesize analogs : Vary fluorine positions on the phenyl ring (e.g., 2,4-difluoro vs. 2,5-difluoro) using methods in .

Assay biological activity : Test against target proteins (e.g., kinases) using fluorescence polarization or SPR.

Correlate electronic effects : Compute electrostatic potential maps (via DFT) to quantify fluorine’s electron-withdrawing effects on sulfonamide acidity .

Q. What crystallographic techniques are appropriate for analyzing the three-dimensional conformation of this sulfonamide derivative?

- Single-crystal XRD : Resolve torsional angles between the pyrazine and difluorophenyl groups (e.g., reports dihedral angles up to 87.7° between aromatic systems).

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) influencing packing efficiency.

- Variable-temperature studies : Probe conformational flexibility by collecting data at 100 K and 298 K .

Q. How should researchers address discrepancies in pharmacological data when comparing in vitro and in vivo efficacy?

Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of pyrazine).

Prodrug optimization : Introduce protective groups (e.g., tert-butyl esters) on the sulfonamide moiety to enhance bioavailability.

Pharmacokinetic modeling : Integrate in vitro IC₅₀ values (e.g., from kinase assays) with allometric scaling to predict effective doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.